molecular formula C20H27N7O7 B13419147 (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B13419147
M. Wt: 477.5 g/mol
InChI Key: AJYIEWFPZSIICD-LQZRMZRBSA-N
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Description

(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant biochemical and pharmacological properties. This compound is known for its role in various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:

    Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reactions: The protected intermediates are coupled using reagents like carbodiimides or other coupling agents.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and processes.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid: This compound is unique due to its specific structure and functional groups.

    Other Pteridine Derivatives: Compounds with similar pteridine cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C20H27N7O7

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H27N7O7/c1-27-12(9-23-17-20(27,34)18(33)26-19(21)25-17)8-22-11-4-2-10(3-5-11)15(30)24-13(16(31)32)6-7-14(28)29/h2-5,12-13,17,22-23,34H,6-9H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H3,21,25,26,33)/t12?,13-,17?,20?/m0/s1

InChI Key

AJYIEWFPZSIICD-LQZRMZRBSA-N

Isomeric SMILES

CN1C(CNC2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CNC2C1(C(=O)NC(=N2)N)O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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